1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-imidazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15870490
Molecular Formula: C10H8N6O2
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8N6O2 |
|---|---|
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | 1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H8N6O2/c1-6-2-8(16-10(14-6)11-4-13-16)15-3-7(9(17)18)12-5-15/h2-5H,1H3,(H,17,18) |
| Standard InChI Key | OLJZDEODTTYNFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=NC=NN2C(=C1)N3C=C(N=C3)C(=O)O |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a triazolo[1,5-a]pyrimidine core fused to an imidazole ring via a single-bond linkage. The triazolopyrimidine system consists of a five-membered 1,2,4-triazole ring annulated to a six-membered pyrimidine ring, creating a planar, aromatic structure with delocalized π-electrons . At position 5 of the pyrimidine ring, a methyl group enhances steric bulk and modulates electronic properties, while the imidazole moiety at position 7 introduces a secondary heterocycle terminated by a carboxylic acid group at position 4.
Electronic Configuration
The triazolo[1,5-a]pyrimidine system exhibits a 10-π electron configuration, with the triazole contributing six π-electrons and the pyrimidine four, creating an electron-deficient region that facilitates interactions with biological targets . The methyl group at C-5 donates electrons through inductive effects, slightly increasing electron density at adjacent positions.
Molecular Properties
Key physicochemical parameters are summarized below:
The carboxylic acid group confers moderate aqueous solubility (estimated logP ≈ 1.2), while the aromatic systems contribute to solid-state stability . X-ray crystallography data remain unavailable, but computational models suggest a planar conformation stabilized by intramolecular hydrogen bonding between the carboxylic acid and triazole nitrogen.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic routes emerge from literature:
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Triazolopyrimidine-first approach: Constructs the triazolo[1,5-a]pyrimidine core before appending the imidazole-carboxylic acid moiety.
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Convergent synthesis: Joins pre-formed triazolopyrimidine and imidazole fragments via cross-coupling reactions.
Stepwise Synthesis
A representative pathway derived from analog syntheses involves:
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Formation of 5-methyltriazolo[1,5-a]pyrimidine:
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Imidazole ring construction:
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Reaction of the triazolopyrimidine intermediate with α-bromoketones followed by cyclization with ammonium acetate.
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Carboxylic acid introduction:
Yield optimization remains challenging due to competing side reactions during annulation steps. Microwave-assisted synthesis has been proposed to improve reaction efficiency for analogous compounds .
Biological Activity and Hypothetical Applications
Structure-Activity Relationships (SAR)
Critical features for bioactivity include:
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C-5 substituents: Methyl groups optimize steric fit in hydrophobic enzyme pockets.
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Carboxylic acid moiety: Enhances solubility and enables ionic interactions with basic residues .
Comparative Analysis with Related Compounds
The table below contrasts key features with structurally similar molecules:
*Trifluoromethyl analog demonstrates enhanced lipophilicity (clogP 2.8 vs. 1.2) and PDE selectivity.
Computational Modeling Insights
Docking Studies
Preliminary molecular docking using PDE2 (PDB: 3HTM) suggests:
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Triazolopyrimidine π-stacks with Phe862 (distance 3.8 Å)
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Carboxylic acid forms salt bridge with Arg499 (2.1 Å)
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Methyl group occupies hydrophobic pocket formed by Leu809 and Val820
Binding energy estimates (ΔG ≈ -9.2 kcal/mol) indicate moderate affinity, warranting experimental validation.
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